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molecular formula C10H12O4 B1607413 3-Methoxy-4-(methoxymethoxy)benzaldehyde CAS No. 5533-00-6

3-Methoxy-4-(methoxymethoxy)benzaldehyde

Cat. No. B1607413
M. Wt: 196.2 g/mol
InChI Key: QWQRYWWOQOUPQQ-UHFFFAOYSA-N
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Patent
US05106871

Procedure details

To 14.0 g of vaniline and 51.0 g of potassium carbonate was added 280 ml of acetophenone, and chloromethyl methyl ether was further added and the mixture was refluxed for 1 hour. The reaction liquid was cooled to room temperature and filtered, and the filtrate was concentrated under reduced pressure. The reaction mixture was dissolved in ether, washed with water, shaken with a saturated aqueous solution of sodium chloride, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The concentrate was subjected to the column chromatography [230-400 mesh Kieselgel; eluting solvent=hexane/ethyl acetate (2/1)] to obtain 9.6 g (yield=53.1%) of 3-methoxy-4-methoxymethoxybenzaldehyde.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[CH:6]=[CH:5][C:4]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].[CH3:18][O:19][CH2:20]Cl>C(C1C=CC=CC=1)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[O:11][CH2:18][O:19][CH3:20])[CH:9]=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=O)O
Name
Quantity
51 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCl
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)(=O)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken with a saturated aqueous solution of sodium chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was dissolved in ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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